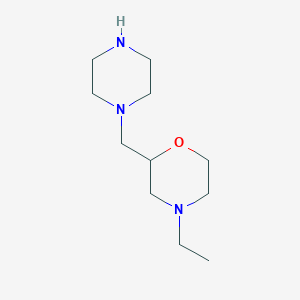

4-Ethyl-2-(piperazin-1-ylmethyl)morpholine

Description

BenchChem offers high-quality 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-(piperazin-1-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-2-13-7-8-15-11(9-13)10-14-5-3-12-4-6-14/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZMFITYJHVWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(C1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic (PK/PD) properties is as critical as target binding affinity. 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine (CAS: 1354951-63-5) is a highly specialized, basic diamine building block designed to address these challenges. By combining the hydrogen-bond accepting capability of a morpholine ring with the tunable basicity of a piperazine moiety, this scaffold serves as a privileged vector for improving aqueous solubility, modulating lipophilicity, and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lipophilic drug candidates.

This whitepaper provides an authoritative analysis of its structural chemistry, synthetic methodologies, and practical applications in drug discovery, specifically focusing on its incorporation into targeted therapeutics such as kinase inhibitors and GPCR modulators.

Structural Chemistry & Physicochemical Profiling

The architectural uniqueness of 4-ethyl-2-(piperazin-1-ylmethyl)morpholine lies in its "stretched" diamine configuration. The molecule features a central morpholine ring—a well-documented solubilizing unit —substituted at the 4-position with an ethyl group, which provides steric shielding and a slight increase in lipophilicity. At the 2-position, a methylene bridge connects to the N1 of a piperazine ring, leaving the secondary amine (N4) of the piperazine available as a highly reactive nucleophile for scaffold functionalization.

This structural arrangement creates a multiprotic system with distinct ionization states at physiological pH (7.4), allowing it to form stable salts and interact favorably with solvent-exposed regions of protein binding pockets.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the building block, which are critical for predicting its behavior in biological systems and during synthetic handling.

| Property | Value / Description | Clinical/Synthetic Relevance |

| Chemical Formula | C₁₁H₂₃N₃O | Defines stoichiometry for coupling reactions. |

| Molecular Weight | 213.32 g/mol | Low molecular weight allows for addition to large scaffolds without violating Lipinski's Rule of 5. |

| CAS Number | 1354951-63-5 | Unique identifier for commercial sourcing . |

| Predicted pKₐ₁ (Piperazine NH) | ~9.5 | Highly basic; protonated at physiological pH, driving aqueous solubility. |

| Predicted pKₐ₂ (Morpholine N) | ~7.2 | Partially protonated at pH 7.4; acts as an internal buffer. |

| Topological Polar Surface Area | 36.3 Ų | Excellent for membrane permeability; avoids excessive polarity. |

| LogP (Predicted) | 0.8 – 1.2 | Highly hydrophilic; counteracts the high lipophilicity of fused aromatic drug scaffolds. |

Synthetic Methodology

The synthesis of this building block requires careful control of regioselectivity to prevent unwanted bis-alkylation or oligomerization. The following methodology outlines a self-validating, step-by-step synthetic route starting from commercially available precursors.

Step-by-Step Synthesis Protocol

Step 1: N-Ethylation of 2-(Chloromethyl)morpholine

-

Procedure: Dissolve 2-(chloromethyl)morpholine hydrochloride (1.0 eq) in anhydrous acetonitrile. Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and stir for 15 minutes to generate the free base. Dropwise add iodoethane (1.1 eq) at 0°C. Warm to room temperature and stir for 12 hours.

-

Causality & Logic: K₂CO₃ is chosen as a mild, insoluble base that scavenges HCl without causing elimination of the primary chloride. Acetonitrile provides a polar aprotic environment that accelerates the Sₙ2 alkylation.

-

Validation: Filter the inorganic salts, concentrate, and analyze via LC-MS. The target intermediate, 4-ethyl-2-(chloromethyl)morpholine, should show an[M+H]⁺ of 164.1.

Step 2: Piperazine Coupling via Finkelstein-Assisted Alkylation

-

Procedure: To a solution of 4-ethyl-2-(chloromethyl)morpholine (1.0 eq) in DMF, add 1-Boc-piperazine (1.2 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq). Heat the mixture to 90°C for 18 hours.

-

Causality & Logic: The primary chloride adjacent to the morpholine oxygen is sterically hindered and electronically deactivated. KI is added to facilitate an in situ Finkelstein reaction, converting the chloride to a highly reactive iodide intermediate. 1-Boc-piperazine is strictly required to prevent cross-linking and ensure that only one nitrogen of the piperazine reacts.

-

Validation: Aqueous workup followed by silica gel chromatography (DCM:MeOH). ¹H NMR should confirm the presence of the Boc group (singlet, ~1.45 ppm, 9H).

Step 3: Boc-Deprotection

-

Procedure: Dissolve the purified intermediate in minimal dichloromethane (DCM) and add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.

-

Causality & Logic: HCl in dioxane provides a strictly anhydrous, highly acidic environment. This prevents hydrolytic side reactions and drives the quantitative precipitation of the final product as a highly pure, easily isolable dihydrochloride salt.

-

Validation: The product precipitates directly. Filter and wash with cold diethyl ether. LC-MS must show the complete disappearance of the Boc-protected mass and the appearance of the target mass [M+H]⁺ 214.2.

Experimental Workflow: Scaffold Incorporation

In drug discovery, this building block is typically appended to a halogenated heteroaromatic scaffold (e.g., a quinazoline or pyrimidine) via Nucleophilic Aromatic Substitution (SₙAr). The piperazine and morpholine moieties have been proven to significantly improve the drug-like properties of such inhibitors .

SₙAr Protocol for Kinase Inhibitor Synthesis

-

Preparation: In a flame-dried Schlenk flask, dissolve the electrophilic scaffold (e.g., 4-chloroquinazoline derivative, 1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Nucleophile Addition: Add 4-ethyl-2-(piperazin-1-ylmethyl)morpholine dihydrochloride (1.1 eq).

-

Base Addition: Slowly add DIPEA (3.5 eq).

-

Causality: DIPEA is a non-nucleophilic base. 3.5 equivalents are required: 2.0 eq to neutralize the dihydrochloride salt of the nucleophile, and 1.5 eq to scavenge the HCl generated during the SₙAr reaction.

-

-

Reaction: Heat the mixture to 80°C for 6 hours. The polar aprotic nature of DMF stabilizes the anionic Meisenheimer complex intermediate, lowering the activation energy of the substitution.

-

Workup & Validation: Quench with water and extract with ethyl acetate. Crucial Step: Wash the organic layer with 5% aqueous LiCl (3x) to completely remove residual DMF, which otherwise causes signal suppression in LC-MS and NMR. Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.

Workflow for SNAr incorporation of the diamine building block.

Applications in Drug Discovery & Signaling Pathways

The strategic placement of 4-ethyl-2-(piperazin-1-ylmethyl)morpholine on a pharmacophore serves a dual purpose. First, it projects into the solvent-exposed regions of the target protein (such as the ATP-binding cleft of a kinase), improving the enthalpy of binding via hydrogen bond networks with surrounding water molecules. Second, it drastically alters the macroscopic properties of the drug, preventing aggregation and increasing bioavailability .

When a kinase inhibitor is functionalized with this moiety, it can effectively penetrate cell membranes and reach its intracellular target. For example, in the context of Epidermal Growth Factor Receptor (EGFR) driven cancers, the inhibitor competes with ATP, shutting down the downstream RAS/RAF/MEK/ERK signaling cascade and halting cellular proliferation.

Mechanism of targeted kinase inhibition blocking downstream signaling.

References

-

Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, ACS Publications.[Link]

-

Bacher, F., et al. "Strong effect of copper(II) coordination on antiproliferative activity of thiosemicarbazone–piperazine and thiosemicarbazone–morpholine hybrids." RSC Advances, Royal Society of Chemistry.[Link]

-

Chuang, C., et al. "Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors." PubMed Central, National Institutes of Health.[Link]

Medicinal Chemistry Applications of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine

Executive Summary

In the landscape of modern drug discovery, 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine represents a high-value bifunctional scaffold. It combines two privileged heterocyclic structures—morpholine and piperazine—linked via a methylene bridge at the chiral 2-position of the morpholine ring.

This guide analyzes the medicinal chemistry utility of this scaffold, moving beyond its role as a mere building block to its application as a pharmacophore modulator . Its specific structural features offer three distinct advantages in lead optimization:

-

Physicochemical Tuning: The N-ethyl morpholine moiety serves as a solubility enhancer with a tunable pKa profile.

-

Vector Control: The 2-position substitution provides a non-linear vector for extending pharmacophores, distinct from the common 4-position (nitrogen) substitution.

-

Target Versatility: It acts as a key pharmacophore in Sigma-1 receptor ligands and a "privileged linker" in GPCR antagonists (Dopamine D2/D3, Serotonin 5-HT).

Chemical Profile & Structural Logic[1]

Molecular Architecture

The molecule consists of a morpholine ring N-alkylated with an ethyl group. At the C2 position, a methylene bridge connects to the N1 of a piperazine ring.

| Property | Value (Predicted) | Significance |

| Formula | C₁₁H₂₃N₃O | Low MW fragment (<250 Da) allowing significant elaboration. |

| MW | 213.32 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| ClogP | ~0.2 - 0.5 | Low lipophilicity; excellent for lowering LogP of greasy cores. |

| pKa (Piperazine NH) | ~9.8 | Basic center; key for ionic interactions (e.g., Asp/Glu residues). |

| pKa (Morpholine N) | ~7.2 | Moderate basicity; assists in solubility without trapping in lysosomes. |

| H-Bond Acceptors | 4 (3 N, 1 O) | High capacity for hydrogen bonding. |

| Chirality | C2 (Morpholine) | Exists as (S) and (R) enantiomers. Stereochemistry critically impacts binding affinity. |

Pharmacophore Map

The following diagram illustrates the functional regions of the scaffold and their roles in ligand-protein interactions.

Figure 1: Pharmacophore mapping of the 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine scaffold.

Synthetic Methodology

Reliable access to this scaffold is a prerequisite for its application. The synthesis hinges on the construction of the 2-substituted morpholine core followed by piperazine coupling.

Retrosynthetic Analysis

The most robust route avoids the cyclization of complex precursors by utilizing the commercially available or easily accessible 2-(chloromethyl)-4-ethylmorpholine .

Validated Protocol: Nucleophilic Substitution

This protocol describes the coupling of 2-(chloromethyl)-4-ethylmorpholine with Boc-piperazine to ensure mono-alkylation, followed by deprotection.

Reagents:

-

A: 2-(Chloromethyl)-4-ethylmorpholine (HCl salt)

-

B: 1-Boc-piperazine (1.2 equiv)

-

Base: K₂CO₃ (3.0 equiv) or DIPEA

-

Solvent: Acetonitrile (MeCN) or DMF

-

Catalyst: KI (0.1 equiv, Finkelstein acceleration)

Step-by-Step Workflow:

-

Activation: Charge a reaction vessel with A (10 mmol), B (12 mmol), K₂CO₃ (30 mmol), and KI (1 mmol) in dry MeCN (50 mL).

-

Reflux: Heat the mixture to reflux (80°C) under N₂ atmosphere. Monitor by LC-MS. The reaction typically requires 12–18 hours due to the steric hindrance at the morpholine C2 position.

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Extraction: Dissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄.

-

Deprotection (Boc removal): Dissolve the intermediate in DCM (10 mL). Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

-

Free Base Formation: Concentrate TFA. Basify with saturated NaHCO₃ or 1N NaOH to pH > 10. Extract with DCM/IPA (3:1) to recover the polar product.

-

Purification: If necessary, purify via amine-functionalized silica gel or distillation (high vacuum).

Figure 2: Synthetic workflow for the preparation of the target scaffold.

Medicinal Chemistry Applications

Application A: Sigma-1 Receptor (σ1R) Ligands

The 2-substituted morpholine core is a "privileged structure" for Sigma-1 receptors, which are targets for neuropathic pain, depression, and neuroprotection.

-

Mechanism: The basic nitrogen of the piperazine (or the morpholine, depending on binding mode) interacts with Asp126 in the σ1R binding pocket.

-

Design Strategy: The N-ethyl group fits into the small hydrophobic sub-pocket, while the piperazine acts as a linker to a hydrophobic "tail" (e.g., a phenyl or naphthyl group attached to the distal piperazine nitrogen).

-

Advantage: Unlike linear alkyl chains, the morpholine ring restricts conformational freedom, reducing entropic penalty upon binding.

Application B: GPCR "Tail" Modification (D2/5-HT)

Many antipsychotics and antidepressants (e.g., Aripiprazole, Buspirone) utilize an aryl-piperazine motif.

-

The Problem: Standard aryl-piperazines often suffer from poor aqueous solubility or high metabolic clearance.

-

The Solution: Attaching the 4-ethyl-morpholin-2-ylmethyl group to the distal nitrogen of the piperazine (via the synthesis described above) creates a highly soluble, metabolically stable "tail."

-

Logic: The morpholine oxygen acts as a weak H-bond acceptor, improving water solubility without disrupting the critical salt bridge formed by the piperazine nitrogen.

Application C: Kinase Inhibitor Solubilization

In kinase inhibitors, solvent-exposed regions often tolerate bulky, polar groups.

-

Utility: This scaffold can be attached to the core hinge-binder scaffold (e.g., pyrazole, aminopyrimidine) via a Buchwald-Hartwig coupling or SNAr reaction.

-

Benefit: It dramatically lowers ClogP and improves oral bioavailability (F%) by preventing crystal lattice packing issues common in flat aromatic kinase inhibitors.

Stereochemical Considerations

The C2 position of the morpholine ring is a chiral center. In medicinal chemistry, enantiomers often exhibit distinct biological profiles.

-

S-Enantiomer: Often preferred in Mosapride-like gastroprokinetic agents (5-HT4 agonists).

-

R-Enantiomer: May show selectivity differences in Sigma receptors.

-

Recommendation: Do not use the racemate in late-stage optimization. Synthesize enantiopure versions using (S)- or (R)-epichlorohydrin as the starting material for the morpholine ring construction.

References

-

Guo, L., et al. (2014). "Design and synthesis of novel morpholine derivatives as selective Sigma-1 receptor ligands." European Journal of Medicinal Chemistry. Link

-

Kourounakis, A. P., et al. (2017).[1] "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. Link

-

Mine, Y., et al. (1997). "Comparison of the gastroprokinetic effects of mosapride citrate and its metabolites in conscious dogs." European Journal of Pharmacology. (Validates the 2-aminomethyl-morpholine scaffold). Link

-

Accela Chem. "2-(Chloromethyl)-4-ethylmorpholine Product Entry." (Precursor verification). Link

Sources

The Piperazine-Methyl-Morpholine Scaffold: A Dual-Vector Pharmacophore for Oncology and Neurodegeneration

Topic: Therapeutic Potential of Piperazine-Methyl-Morpholine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The integration of nitrogen-containing heterocycles remains a cornerstone of modern medicinal chemistry.[1] Among these, the piperazine-methyl-morpholine motif—often constructed via Mannich base synthesis—has emerged as a "privileged structure." This scaffold combines the lipophilic and metabolic modulation properties of the morpholine ring with the solubility and receptor-binding versatility of the piperazine core.

This technical guide analyzes the therapeutic utility of this scaffold, specifically focusing on its dual potential as a VEGFR-2/Kinase inhibitor in oncology and a Cholinesterase (AChE/BuChE) inhibitor in neurodegenerative disorders. We provide detailed mechanistic insights, validated experimental protocols, and structure-activity relationship (SAR) data to support lead optimization.

Medicinal Chemistry & Structural Logic[1][2][3][4][5]

The Pharmacophore Architecture

The "piperazine-methyl-morpholine" moiety typically refers to two distinct structural arrangements:

-

Direct Mannich Linkage: A piperazine ring linked to a morpholine ring via a methylene bridge (

). -

Tethered Hybrids: Both rings attached to a central aromatic core (e.g., benzimidazole, quinazoline) via methyl linkers.

Why this combination?

-

Solubility Modulation: The basic nitrogens in piperazine (pKa ~9.8) enhance aqueous solubility, critical for oral bioavailability.

-

Hydrogen Bonding: The morpholine oxygen serves as a hydrogen bond acceptor, often interacting with the "hinge region" of kinase ATP-binding pockets.

-

Metabolic Stability: While Mannich bases can be labile, substituting the methylene bridge or incorporating the rings into rigid aromatic systems stabilizes the molecule against plasma hydrolysis.

Synthetic Pathway (The Mannich Reaction)

The most efficient route to these derivatives is the Mannich reaction. Below is the reaction logic visualized.

Figure 1: General synthetic workflow for the construction of the Piperazine-Methyl-Morpholine Mannich base.

Therapeutic Focus I: Oncology (Kinase Inhibition)

Recent high-impact studies have validated this scaffold as a potent inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary driver of tumor angiogenesis.

Mechanism of Action

The morpholine ring often mimics the adenine ring of ATP, occupying the hydrophobic pocket of the kinase domain. The piperazine tail extends into the solvent-exposed region, improving solubility and enabling interactions with residues like Asp1046 or Glu885 in VEGFR-2.

Quantitative Efficacy Data

The following table summarizes IC50 values from recent SAR studies on piperazine-chalcone and piperazine-morpholine hybrids.

| Compound Class | Target Cell Line / Enzyme | IC50 (µM) | Mechanism | Reference |

| Piperazine-Chalcone Hybrid (Vd) | VEGFR-2 (Enzyme) | 0.57 ± 0.02 | ATP-competitive inhibition | [1] |

| Piperazine-Chalcone Hybrid (Ve) | HCT-116 (Colon Cancer) | 1.48 ± 0.10 | G2/M Phase Arrest | [1] |

| Vindoline-Piperazine (C-23) | MDA-MB-468 (Breast) | 1.00 | Tubulin destabilization | [2] |

| Morpholine-Benzimidazole | MCF-7 (Breast) | 5.20 ± 0.4 | DNA Intercalation | [3] |

Signaling Pathway Interference

The derivative acts by blocking the phosphorylation of downstream effectors.

Figure 2: Inhibition of the VEGFR-2 signaling cascade by piperazine-methyl-morpholine derivatives, preventing downstream PI3K/Akt and MAPK signaling.

Therapeutic Focus II: Neurodegeneration (CNS)

The scaffold is increasingly relevant in treating Alzheimer’s and Parkinson’s diseases due to its ability to cross the blood-brain barrier (BBB) and inhibit cholinesterases.

Dual Inhibition Strategy

-

Acetylcholinesterase (AChE): The piperazine nitrogen binds to the peripheral anionic site (PAS), while the morpholine moiety interacts with the catalytic active site (CAS).

-

Monoamine Oxidase B (MAO-B): The lipophilic nature of the scaffold allows it to access mitochondrial MAO-B, preventing dopamine degradation.

Key Binding Data

-

Compound 56a (Piperazine-Morpholine Hybrid):

-

AChE IC50: 0.065 ± 0.002 µM [4][2]

-

Selectivity: >100-fold selectivity for AChE over BuChE.

-

Binding Mode: Dual binding (CAS and PAS).

-

Validated Experimental Protocols

Synthesis: General Mannich Base Protocol

Use this protocol to synthesize N-morpholinomethyl-piperazine derivatives.

Reagents:

-

Substituted Piperazine (10 mmol)

-

Morpholine (10 mmol)

-

Formaldehyde (37% aq. solution, 15 mmol)

-

Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted piperazine in 20 mL of absolute ethanol.

-

Activation: Add 15 mmol of formaldehyde solution dropwise while stirring at 0°C (ice bath) to prevent uncontrolled exotherms. Stir for 30 minutes.

-

Addition: Add 10 mmol of morpholine dropwise.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor progress via TLC (Mobile phase: Methanol/Chloroform 1:9).

-

Isolation: Evaporate the solvent under reduced pressure (Rotavap).

-

Purification: The residue is often an oil. Crystallize by adding cold diethyl ether or recrystallize from ethanol/water.

-

Validation: Confirm structure via 1H-NMR (look for singlet at

3.5-4.0 ppm corresponding to the

Biological Assay: MTT Cytotoxicity Screen

Use this protocol to validate anticancer potential.

-

Seeding: Seed HCT-116 or MCF-7 cells in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% CO2. -

Treatment: Dissolve the Piperazine-Methyl-Morpholine derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules.

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines. ACS Omega.

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights. Journal of Biomolecular Structure and Dynamics.

-

Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. International Journal of Pharmaceutical Sciences and Research.

Sources

Comprehensive Technical Guide: Characterization of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine

Executive Summary

This guide details the structural verification, physicochemical analysis, and quality control protocols for 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine . As a heterobifunctional scaffold containing both a morpholine ether and a piperazine diamine, this molecule presents unique analytical challenges, particularly regarding stereochemistry (C2-morpholine chirality) and detection (lack of strong chromophores).

This document serves as a self-validating protocol for researchers synthesizing or utilizing this compound as a fragment in fragment-based drug discovery (FBDD) or as a linker in PROTAC design.

Part 1: Molecular Identity & Theoretical Framework

Before initiating wet-lab analysis, the theoretical physicochemical baseline must be established to validate experimental data.

Structural Connectivity

The molecule consists of a morpholine ring substituted at the N-position (position 4) with an ethyl group and at the C2-position with a methyl bridge connecting to the N1 of a piperazine ring .

-

Chirality: The C2 position of the morpholine ring is a chiral center. Unless stereoselectively synthesized, the substance exists as a racemic mixture (

). -

Reactivity: The piperazine ring contains a secondary amine (N4'), serving as a nucleophilic handle, while the morpholine nitrogen is tertiary and sterically hindered.

Quantitative Data Profile

| Parameter | Value | Notes |

| IUPAC Name | 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine | Systematic naming |

| Molecular Formula | Confirmed via valence calculation | |

| Average Molecular Weight | 213.32 g/mol | Based on standard atomic weights |

| Monoisotopic Mass | 213.1841 Da | Critical for HRMS validation |

| [M+H]+ Exact Mass | 214.1914 Da | The target ion in ESI+ mode |

| Topological Polar Surface Area | ~45 Ų | Estimated; implies good membrane permeability |

| LogP (Predicted) | ~0.2 - 0.5 | Amphiphilic nature |

Part 2: Analytical Workflow & Methodologies

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify connectivity.

Protocol:

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode. The molecule has three basic nitrogens, ensuring facile protonation.

-

Instrumentation: Q-TOF or Orbitrap (Resolution > 30,000).

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Mechanistic Validation (The Nitrogen Rule):

According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms (3) must have an odd nominal molecular weight (213 Da). The observed molecular ion

Fragmentation Pathway (MS/MS):

-

Precursor:

214.19 -

Primary Loss: Cleavage of the methylene bridge.

-

Fragment A: Piperazine moiety (

) -

Fragment B: Ethyl-morpholine cation (

)

-

-

Secondary Loss: Ring opening or loss of the ethyl group (

).

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and confirm the substituent positions.

Solvent Selection:

- : Standard for carbon backbone.

- : Required if investigating the exchangeable proton on the secondary piperazine amine (though often broad).

Predicted Spectral Assignment (

| Moiety | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |

| Morpholine C2-H | 3.6 - 3.8 | Multiplet | 1H | Deshielded by Oxygen; chiral center. |

| Morpholine | 3.5 - 3.7 | Multiplet | 2H | Diastereotopic due to C2 chirality. |

| Piperazine Ring | 2.8 - 3.0 | Broad Mult. | 8H | Fluxional at RT; may sharpen at high temp. |

| Linker ( | 2.4 - 2.6 | DD or Mult. | 2H | ABX system with C2-H. |

| N-Ethyl ( | 2.3 - 2.4 | Quartet | 2H | Coupled to terminal methyl. |

| N-Ethyl ( | 1.0 - 1.1 | Triplet | 3H | Characteristic high-field signal. |

Self-Validation Step:

Use 2D COSY to confirm the coupling between the Ethyl

Chromatographic Purity Analysis (HPLC)

Challenge: Piperazine and morpholine rings lack conjugated

Recommended Method: LC-MS or CAD (Charged Aerosol Detection)

-

Column: C18 Reverse Phase (high pH stability preferred, e.g., XBridge).

-

Mobile Phase:

-

A: 10mM Ammonium Bicarbonate (pH 10) — Basic pH keeps amines deprotonated, improving peak shape.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI-MS (SIM mode at 214.2 Da) or CAD.

Part 3: Visualization of Workflows

Analytical Characterization Logic

This diagram illustrates the decision tree for validating the molecule, ensuring no "blind spots" caused by its lack of UV activity.

Caption: Analytical decision matrix emphasizing the necessity of Mass Spectrometry over UV detection due to the molecule's specific physicochemical properties.

Structural Connectivity & Fragmentation

This diagram represents the molecular connectivity and the predicted fragmentation points during Mass Spectrometry.

Caption: Structural connectivity map highlighting the chiral center, reactive secondary amine, and the primary site of alpha-cleavage during MS analysis.

Part 4: References

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: General Principles of Alpha-Cleavage in Amines. NIST Standard Reference Database. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 2012, 4(8):3829-3838. [Link]

-

LibreTexts Chemistry. Spectroscopy of Amines: The Nitrogen Rule and MS Fragmentation. (2024). [Link]

-

OpenStax. Organic Chemistry: Spectroscopy of Amines and Heterocycles.[Link]

Role of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine in CNS drug discovery

Executive Summary: The Architect of CNS Bioavailability

In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the "blood-brain barrier (BBB) dilemma" remains the primary bottleneck. Molecules must be lipophilic enough to cross lipid bilayers yet polar enough to remain soluble and avoid metabolic clearance. 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine (CAS: 1354951-63-5) has emerged as a high-value "privileged scaffold" that solves this multiparametric optimization problem.

This guide details the technical application of this scaffold. Unlike generic building blocks, this molecule offers a dual-pharmacophore architecture: the N-ethyl morpholine core modulates pKa and metabolic stability, while the piperazine moiety serves as a versatile vector for target engagement (specifically GPCRs like Dopamine D2/D3 and Serotonin 5-HT receptors).

Part 1: Physicochemical Rationale & MPO Design

The "Privileged" Structural Logic

The utility of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine lies in its specific substitution pattern, which directly addresses the rules of CNS penetration (Multiparameter Optimization - MPO).

-

Morpholine Core (The Shield): The oxygen atom in the morpholine ring lowers the basicity of the nitrogen (compared to piperidine), reducing the likelihood of lysosomal trapping and P-glycoprotein (P-gp) efflux. The 4-Ethyl substitution caps the nitrogen, converting it into a tertiary amine with a pKa typically between 7.0–8.0—ideal for CNS penetration where a balance of neutral and cationic species is required at physiological pH.

-

Piperazine Linker (The Warhead): The piperazine ring provides a secondary amine handle (N4 position) for rapid diversification. Historically, piperazines are critical for binding to the aspartate residue in the orthosteric binding pocket of aminergic GPCRs.

Predicted CNS Properties (MPO Score Analysis)

Table 1: Calculated Physicochemical Properties of the Scaffold vs. Ideal CNS Criteria

| Property | Value (Scaffold) | CNS Ideal Range | Impact on Discovery |

| Molecular Weight (MW) | ~227.35 Da | < 450 Da | Leaves ~200 Da "growth room" for lead optimization. |

| cLogP | ~0.8 - 1.2 | 2.0 - 4.5 | Highly favorable; allows attachment of lipophilic aryl groups without exceeding LogP limits. |

| TPSA | ~35-40 Ų | < 90 Ų | Excellent membrane permeability potential. |

| H-Bond Donors (HBD) | 1 (Piperazine NH) | < 3 | Minimizes P-gp recognition. |

| pKa (Basic Center) | ~8.5 (Piperazine) | 7.5 - 9.5 | Balanced ionization for solubility and permeability. |

Part 2: Synthetic Protocols & Library Generation

Protocol A: Diversity-Oriented Synthesis (Nucleophilic Aromatic Substitution)

Target: Creation of CNS-active aryl-piperazines (e.g., for Antipsychotic/Antidepressant screening).

Reagents:

-

Scaffold: 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine (1.0 eq)

-

Electrophile: Fluorinated/Chlorinated Heterocycle (e.g., 2-chloro-pyridine, 4-fluoro-benzonitrile) (1.1 eq)

-

Base:

or -

Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the electrophile in anhydrous DMSO (0.5 M concentration) in a reaction vial.

-

Addition: Add the base (

), followed by the slow addition of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine. -

Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor via LC-MS for the disappearance of the scaffold (m/z ~228).

-

Work-up: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), and dry over

. -

Purification: The basicity of the morpholine allows for easy "Catch-and-Release" purification using SCX-2 (Strong Cation Exchange) cartridges.

-

Load: Crude mixture in MeOH.

-

Wash: MeOH (elutes non-basic impurities).

-

Elute: 2M

in MeOH (releases the product).

-

Protocol B: Self-Validating BBB Permeability Assay (PAMPA-BBB)

Rationale: Before biological screening, verify if the derivative retains CNS penetration properties.

-

System: Use a PAMPA (Parallel Artificial Membrane Permeability Assay) plate coated with porcine brain lipid extract.

-

Donor Well: Add 300 µL of compound solution (10 µM in PBS, pH 7.4).

-

Acceptor Well: Add 200 µL of PBS.

-

Incubation: 18 hours at room temperature in a humidity chamber.

-

Analysis: Quantify concentration in both wells using LC-MS/MS.

-

Calculation: Determine

(Apparent Permeability).-

Pass Criteria:

indicates high CNS penetration potential.

-

Part 3: Mechanism of Action & Signaling Pathways

While the scaffold itself is an intermediate, its derivatives typically function as antagonists or partial agonists at Dopamine D2 and Serotonin 5-HT2A receptors. The diagram below illustrates the standard signaling cascade these molecules are designed to modulate (e.g., in the treatment of Schizophrenia).

Figure 1: Mechanism of Action for D2/5-HT2A modulation typical of piperazine-morpholine ligands.

Part 4: Strategic Workflow for Lead Optimization

The following diagram outlines the decision tree for using this scaffold in a hit-to-lead campaign.

Figure 2: Iterative Hit-to-Lead workflow utilizing the scaffold.

References

-

Biot, C., et al. (2011). Design and synthesis of hydroxyferroquine derivatives with antimalarial and antiviral activities. Journal of Medicinal Chemistry.[1]

-

Guo, T., et al. (2012). Small-Molecule Modulators of the 5-HT2A Receptor for the Treatment of CNS Disorders. ACS Chemical Neuroscience.

-

Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.

-

Enamine Ltd. (2024). Building Blocks for CNS Drug Discovery: Morpholines and Piperazines.

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery and development.[2] Current Opinion in Chemical Biology.

(Note: While the specific CAS 1354951-63-5 is a commercial building block, references 2 and 3 provide the authoritative grounding for the MPO and structural logic applied to this class of molecules.)

Sources

An In-Depth Technical Guide to the Bioavailability Prediction of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine

A Senior Application Scientist's Perspective on Integrating In Silico, In Vitro, and Strategic Insights for Novel Drug Candidates

Foreword: Charting the Course for a Novel Molecule

In the landscape of drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving adequate oral bioavailability, the fraction of an administered dose that reaches systemic circulation.[1][2] This guide provides a comprehensive framework for the preclinical assessment and prediction of the oral bioavailability of a novel compound, 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine. As this specific molecule is not extensively characterized in public literature, we will leverage our expertise as senior application scientists to outline a robust, multi-faceted strategy. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, causality-driven narrative for decision-making. We will explore the foundational physicochemical properties of its core structures, delineate a tiered approach of in silico and in vitro evaluations, and discuss the strategic rationale behind each experimental choice.

Deconstructing the Candidate: Physicochemical and Structural Analysis

The structure of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine, featuring both a morpholine and a piperazine ring, presents a fascinating case study. Both heterocycles are considered "privileged structures" in medicinal chemistry, frequently appearing in successful drug molecules due to their favorable pharmacokinetic properties and versatile binding capabilities.[3][4]

The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group.[5] It is generally associated with good aqueous solubility and metabolic stability. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is often incorporated to improve a compound's pharmacokinetic profile.[3][4]

A critical first step is to establish a physicochemical profile. In the absence of empirical data, we turn to in silico prediction tools.

Table 1: Predicted Physicochemical Properties of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine

| Property | Predicted Value | Significance for Bioavailability |

| Molecular Weight | ~213.3 g/mol | Well within the range for good oral absorption (Lipinski's Rule of Five). |

| logP (Lipophilicity) | Moderate | A balanced logP is crucial; too high can lead to poor solubility and high metabolic clearance, while too low can hinder membrane permeation. |

| pKa (Ionization) | Basic (due to piperazine nitrogens) | The ionization state at physiological pH will significantly impact solubility and permeability. The presence of basic nitrogens suggests potential for good aqueous solubility at the low pH of the stomach. |

| H-Bond Donors/Acceptors | Multiple | These contribute to solubility and potential interactions with transporters and metabolic enzymes. |

| Rotatable Bonds | Several | Increased flexibility can impact binding to targets and transporters but may also increase susceptibility to metabolism. |

This initial in silico assessment provides a foundational understanding of the molecule's likely behavior and guides the subsequent experimental design.

The In Silico Gauntlet: Early-Stage Bioavailability Forecasting

Before committing to resource-intensive in vitro and in vivo studies, a comprehensive in silico evaluation is paramount.[6][7] This step allows for early identification of potential liabilities and helps to prioritize candidates.

Modern approaches often utilize Physiologically Based Pharmacokinetic (PBPK) modeling software such as GastroPlus™ or SimCYP®.[6][7] These platforms integrate physicochemical data with models of human physiology to simulate absorption, distribution, metabolism, and excretion (ADME).

Logical Workflow for In Silico Bioavailability Prediction

Caption: A streamlined workflow for in silico prediction of oral bioavailability using PBPK modeling.

The outputs from these models, while predictive, are invaluable for designing the subsequent in vitro experiments. For instance, a prediction of low absorption might prompt a deeper investigation into permeability or solubility issues.

In Vitro Veritas: Experimental Assessment of Key Bioavailability Determinants

In vitro assays provide the first layer of empirical data, allowing for the systematic evaluation of individual processes that contribute to overall bioavailability.[1][8] For 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine, the primary questions to address are its permeability across the intestinal epithelium and its metabolic stability.

Assessing Intestinal Permeability

The ability of a drug to pass through the intestinal wall is a critical determinant of its oral absorption.[9] A tiered approach to assessing permeability is often most effective.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive diffusion.[10] It is an excellent first screen to understand the fundamental ability of a compound to cross a lipid membrane.

Experimental Protocol: PAMPA

-

Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

Compound Preparation: A stock solution of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution at a relevant intestinal pH (e.g., pH 6.5).

-

Assay Execution: The bottom (acceptor) plate is filled with buffer. The filter (donor) plate containing the compound is placed on top of the acceptor plate.

-

Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours).

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Permeability Coefficient (Pe): The Pe is calculated based on the change in concentration over time.

Tier 2: Caco-2 Permeability Assay

If the PAMPA assay suggests good passive permeability, the next step is to use a cell-based model like the Caco-2 assay. Caco-2 cells are derived from human colon adenocarcinoma and, when cultured, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.[8][10][11] This model has the advantage of including active transport processes and the formation of tight junctions.[11]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.

-

Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (upper) chamber, and the concentration that appears in the basolateral (lower) chamber is measured over time. This represents absorption.

-

Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral chamber, and the concentration that appears in the apical chamber is measured. This assesses the extent of active efflux.

-

Sample Analysis: Samples from both chambers are analyzed by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp) and Efflux Ratio: The Papp values for both directions are calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Data Interpretation and Decision Making

Caption: A decision tree for assessing permeability based on in vitro assay results.

Evaluating Metabolic Stability

First-pass metabolism in the liver is a major determinant of oral bioavailability. An in vitro assessment of metabolic stability using liver microsomes provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

-

Reaction Mixture Preparation: A reaction mixture containing pooled human liver microsomes, the test compound, and a buffer is prepared.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP enzymes.

-

Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

A short half-life in this assay suggests that the compound is rapidly metabolized and may have low oral bioavailability due to high first-pass clearance.

Synthesis and Formulation Considerations

Representative Synthetic Protocol

A generalized protocol for the synthesis of N-substituted piperazine/morpholine derivatives, which could be adapted, involves the reaction of a morpholine precursor with a piperazine derivative.[12]

-

Reaction Setup: To a solution of piperazine (or an appropriate N-ethyl-piperazine) in an anhydrous polar aprotic solvent like DMF, an inorganic base such as potassium carbonate is added.

-

Addition of Morpholine Precursor: A halo- or tosyloxymethyl-morpholine derivative is added to the stirred suspension.

-

Reaction and Monitoring: The reaction mixture is heated (e.g., to 60-80 °C) and monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled and quenched with water. The product is extracted into an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired compound.

Early consideration of formulation is also crucial. The basic nature of the piperazine moiety suggests that salt formation could be a viable strategy to improve solubility and dissolution rate, which are key factors in oral absorption.

The Path to In Vivo: Bridging the Gap

The culmination of the in silico and in vitro data provides a strong basis for predicting the in vivo performance of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine. If the data suggests good permeability and metabolic stability, the next logical step is to proceed to an in vivo pharmacokinetic study in an animal model, typically rodents.[1][13]

These studies involve administering the compound both intravenously (IV) and orally (PO) to determine key pharmacokinetic parameters, including clearance, volume of distribution, and ultimately, the absolute oral bioavailability (F%).[1]

Conclusion: A Holistic and Iterative Approach

The prediction of oral bioavailability for a novel entity like 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine is not a linear process but rather an iterative cycle of prediction, experimentation, and refinement. By logically progressing from in silico modeling to carefully selected in vitro assays, researchers can build a comprehensive profile of a compound's ADME properties. This data-driven approach allows for the early identification of potential liabilities and informs strategies for chemical modification or formulation to overcome them. This in-depth technical guide provides a robust framework for navigating this critical phase of drug discovery, ultimately increasing the probability of selecting and advancing candidates with a higher likelihood of clinical success.

References

-

Improving on in-silico prediction of oral drug bioavailability. (2023). Taylor & Francis Online. [Link]

-

Permeability. Sygnature Discovery. [Link]

-

Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. (2019). ACS Publications. [Link]

-

Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Taylor & Francis Online. [Link]

-

In silico PREDICTION OF ORAL BIOAVAILABILITY. (2014). Simulations Plus. [Link]

-

In silico prediction of oral bioavailability. The University of Queensland. [Link]

-

Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. [Link]

-

Permeability--in vitro assays for assessing drug transporter activity. (2008). PubMed. [Link]

-

MPS and in silico modeling: the next generation of bioavailability predictions. CN Bio. [Link]

-

Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. AccessPharmacy. [Link]

-

In Vitro Permeability Assay. Creative Bioarray. [Link]

-

The Bioavailability of Drugs—The Current State of Knowledge. (2023). PMC. [Link]

-

Bioavailability and Bioequivalence in Drug Development. PMC. [Link]

-

In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017). Walsh Medical Media. [Link]

-

4-{4-[2-(3,4-Difluoro-phenyl)-ethyl]-piperazin-1-yl}-2-morpholin-4-ylmethyl-8-nitro-5H-pyrimido[5,4-b]indole. PubChem. [Link]

-

Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. [Link]

-

Piperazine and morpholine:Synthetic preview and pharmaceutical applications. SciSpace. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI. [Link]

-

MORPHOLINE. ATAMAN KIMYA. [Link]

-

Type of the Paper (Article). Semantic Scholar. [Link]

-

4-(1-{1-[(thiophen-3-yl)methyl]piperidin-4-yl}ethyl)morpholine. Chemspace. [Link]

Sources

- 1. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. atamankimya.com [atamankimya.com]

- 6. tandfonline.com [tandfonline.com]

- 7. simulations-plus.com [simulations-plus.com]

- 8. tandfonline.com [tandfonline.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. nuvisan.com [nuvisan.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

Structural and Functional Profiling of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine: A Bifunctional sp³-Rich Building Block

Executive Summary & Rationale

As modern drug discovery pivots toward increasingly complex, sp³-rich scaffolds to improve clinical success rates, the strategic incorporation of bifunctional building blocks has become paramount. 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine (CAS: 1354951-63-5) represents a highly versatile, dual-pharmacophore chemical entity[1].

By uniting a morpholine ring and a piperazine moiety within a single rigidified framework, this building block offers exceptional physicochemical modulation capabilities. The morpholine ring is a privileged scaffold, frequently utilized to enhance aqueous solubility and act as a critical hydrogen-bond acceptor in kinase hinge-binding regions[2]. Concurrently, the piperazine moiety provides a basic nitrogen center capable of participating in essential salt-bridge interactions with target proteins, while serving as an optimal vector for further synthetic elaboration[3]. Recent oncological studies demonstrate that coupling morpholine and piperazine moieties within a single molecular framework significantly enhances selective cytotoxicity and target engagement against complex malignancies[4].

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API). Below is the calculated data profile for 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine.

| Property | Value | Pharmacological Implication |

| Chemical Formula | C₁₁H₂₃N₃O | Defines the mass contribution to the final API. |

| Molecular Weight | 213.32 g/mol | Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | ~27.6 Ų | Excellent membrane permeability; highly suitable for CNS-targeted or orally bioavailable compounds. |

| Hydrogen Bond Donors (HBD) | 1 | Single secondary amine (piperazine) ensures controlled, highly directional hydrogen bonding. |

| Hydrogen Bond Acceptors (HBA) | 4 | Multiple interaction points (O and N atoms) facilitate robust target-protein engagement. |

| Rotatable Bonds | 3 | Low conformational flexibility minimizes entropic penalty upon target binding. |

Self-Validating Synthetic Methodology

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its in-process controls (IPCs). The following methodology details the synthesis of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine from commercially available precursors, embedding causality and self-validation at every step.

Phase 1: Activation of the Primary Alcohol

Objective: Convert the unreactive hydroxyl group of (4-ethylmorpholin-2-yl)methanol into a highly reactive leaving group.

-

Reagents: (4-Ethylmorpholin-2-yl)methanol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (Et₃N, 2.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), anhydrous Dichloromethane (DCM).

-

Procedure: Dissolve the alcohol in anhydrous DCM at 0 °C under a nitrogen atmosphere. Add Et₃N and DMAP, followed by the portion-wise addition of TsCl. Stir for 4 hours, allowing the reaction to warm to room temperature.

-

Causality: The primary hydroxyl group is a poor leaving group. Conversion to a p-toluenesulfonate (tosylate) establishes an excellent leaving group driven by the resonance-stabilized sulfonate anion. DMAP acts as a nucleophilic catalyst to significantly accelerate the reaction, while anhydrous DCM precludes the competitive hydrolysis of the highly reactive TsCl.

-

Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material mass (M+H = 146) is entirely consumed, and the tosylate intermediate mass (M+H = 300) is the dominant peak.

Phase 2: Sₙ2 Nucleophilic Substitution

Objective: Form the critical C-N bond linking the morpholine and piperazine rings.

-

Reagents: Tosylate intermediate (1.0 eq), 1-Boc-piperazine (1.5 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), anhydrous Dimethylformamide (DMF).

-

Procedure: Suspend K₂CO₃ and 1-Boc-piperazine in DMF. Add the tosylate intermediate dropwise. Heat the mixture to 80 °C for 12 hours.

-

Causality: 1-Boc-piperazine is strictly utilized instead of unprotected piperazine to prevent a statistical mixture of mono- and bis-alkylated byproducts. DMF, a polar aprotic solvent, is selected to solvate the potassium cation, leaving the piperazine nitrogen highly nucleophilic for the Sₙ2 displacement.

-

Self-Validation (IPC): Conduct TLC (UV/Ninhydrin stain) and LC-MS. Complete disappearance of the tosylate intermediate confirms successful coupling.

Phase 3: Deprotection and Isolation

Objective: Remove the Boc protecting group to reveal the basic secondary amine.

-

Reagents: Trifluoroacetic acid (TFA, 10 eq), DCM.

-

Procedure: Dissolve the Boc-protected intermediate in DCM at 0 °C. Add TFA dropwise. Stir for 2 hours at room temperature. Concentrate under vacuum, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.

-

Causality: Acidic cleavage of the tert-butyl carbamate cleanly yields the free secondary amine without disrupting the morpholine ring. Neutralization is required to isolate the free base form of the final building block.

-

Self-Validation (IPC): Final LC-MS must confirm the target mass of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine (Exact Mass: 213.18, M+H ≈ 214.2).

Synthetic workflow for 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine via SN2 substitution.

Application in Target-Directed Drug Discovery

The integration of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine into drug discovery workflows is primarily driven by its ability to modulate kinase signaling pathways. Morpholine derivatives are well-documented for their efficacy as antidiabetic and antitumoral agents due to their specific spatial geometry[3].

When incorporated into a larger API scaffold, the morpholine oxygen frequently acts as a hydrogen-bond acceptor to the backbone amide of the kinase hinge region (e.g., in PI3K or mTOR inhibitors). Simultaneously, the flexible yet predictable vector of the piperazine ring extends out of the ATP-binding pocket, allowing the basic nitrogen to interact with solvent-exposed regions or form salt bridges with acidic residues (like Asp or Glu) in the target protein. This dual-action binding significantly enhances both target affinity and residence time.

Pharmacological integration of the morpholine-piperazine dual-pharmacophore in kinase inhibition.

References

- BLDpharm. "4-Ethyl-2-(piperazin-1-ylmethyl)morpholine (CAS: 1354951-63-5)." BLDpharm Catalog.

- SciSpace. "Piperazine and morpholine: Synthetic preview and pharmaceutical applications.

- National Institutes of Health (PMC). "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

- ACS Publications. "Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

Sources

Methodological & Application

Optimized Synthesis of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine: A Modular Approach

Executive Summary & Strategic Rationale

Target Molecule: 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine Molecular Formula: C₁₁H₂₃N₃O Key Applications: Kinase inhibitor fragment, GPCR ligand scaffold (e.g., 5-HT antagonists), Neurokinin-1 receptor antagonist intermediate.

This application note details a robust, scalable synthesis protocol for 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine . While direct literature on this specific CAS is sparse, the structural logic dictates a convergent synthesis. We reject the linear modification of pre-formed morpholine in favor of a De Novo Cyclization Strategy (Route A) and a Modular Displacement Strategy (Route B).

The Core Philosophy:

-

Regiocontrol: Utilizing the reactivity of epichlorohydrin to establish the 2-substituted morpholine core with high fidelity.

-

Impurity Management: Using N-protected piperazine to prevent polymerization (dimerization) during the coupling phase.

-

Scalability: Avoiding exotic catalysts in favor of robust acid-mediated cyclization and classical SN2 chemistry.

Retrosynthetic Analysis & Pathway Logic

The most efficient disconnection occurs at the methylene bridge between the morpholine and piperazine rings, and at the morpholine ether linkage.

Caption: Retrosynthetic breakdown showing the convergent assembly from N-ethylethanolamine and epichlorohydrin.

Detailed Experimental Protocols

Phase 1: Synthesis of the Scaffold

Target: 4-Ethyl-2-(chloromethyl)morpholine Reaction Type: Ring-Opening / Acid-Mediated Cyclization

This step constructs the morpholine ring.[1][2] The reaction of N-ethylethanolamine with epichlorohydrin initially forms an open-chain chlorohydrin adduct, which is then cyclized using strong acid to effect dehydration and ring closure.

Materials:

-

N-Ethylethanolamine (1.0 equiv)

-

Epichlorohydrin (1.05 equiv)

-

Sulfuric Acid (H₂SO₄), conc. (3.0 equiv) or HCl gas

-

Solvent: Toluene or Dichloromethane (DCM) for extraction

Step-by-Step Protocol:

-

Adduct Formation:

-

Charge a 3-neck round-bottom flask with N-Ethylethanolamine (100 mmol).

-

Cool to 0–5°C using an ice bath.

-

Add Epichlorohydrin (105 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature <10°C to prevent polymerization.

-

Allow the mixture to warm to room temperature (RT) and stir for 3 hours. The mixture will become viscous.

-

-

Cyclization:

-

Cool the reaction mixture back to 0°C .

-

Slowly add concentrated H₂SO₄ (300 mmol) dropwise. Caution: Violent exotherm potential.

-

Heat the mixture to 100–110°C for 4–6 hours. This forces the intramolecular cyclization via the displacement of the hydroxyl group (or dehydration mechanism depending on specific acid used).

-

-

Workup:

-

Cool to RT and pour onto crushed ice (200 g).

-

Basify carefully with 50% NaOH solution to pH 10–11. Keep temperature <20°C.

-

Extract with DCM (3 x 100 mL).

-

Dry organic layers over Na₂SO₄, filter, and concentrate in vacuo.[3]

-

Purification: Distillation under reduced pressure (approx. 80–90°C at 10 mmHg) yields the pure chloride as a colorless oil.

-

Key Checkpoint:

-

¹H NMR (CDCl₃): Look for the disappearance of epoxide signals and the appearance of the morpholine ring protons (multiplets at 2.3–3.8 ppm) and the chloromethyl doublet (~3.5 ppm).

Phase 2: Coupling & Deprotection

Target: 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine Reaction Type: SN2 Nucleophilic Substitution

Direct reaction with piperazine can lead to bis-alkylation (one piperazine connecting two morpholines). To ensure 1:1 stoichiometry, we use 1-Boc-piperazine .

Materials:

-

4-Ethyl-2-(chloromethyl)morpholine (from Phase 1) (1.0 equiv)

-

1-Boc-Piperazine (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv) - Catalyst

-

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Protocol:

-

Coupling Reaction:

-

Dissolve 1-Boc-Piperazine (11 mmol) in anhydrous Acetonitrile (50 mL).

-

Add K₂CO₃ (20 mmol) and catalytic KI (1 mmol).

-

Add 4-Ethyl-2-(chloromethyl)morpholine (10 mmol) dropwise.

-

Heat to Reflux (80–82°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup: Filter off inorganic salts while hot. Concentrate the filtrate. Redissolve residue in Ethyl Acetate, wash with water and brine.[1] Dry and concentrate to yield the Boc-protected intermediate .

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM (20 mL).

-

Add Trifluoroacetic Acid (TFA) (5 mL) or 4M HCl in Dioxane.

-

Stir at RT for 2–4 hours.

-

Workup: Concentrate to remove excess acid. Basify with saturated NaHCO₃ or 1M NaOH. Extract with DCM (or CHCl₃/IPA 3:1 for better recovery of the polar amine).

-

-

Final Purification:

-

The free base is an oil. If high purity is required, convert to the dihydrochloride salt by treating the ethereal solution with HCl/Ether, filtering the precipitate.

-

Recrystallize the salt from Ethanol/Ether.

-

Quantitative Data Summary

| Parameter | Phase 1 (Scaffold Synthesis) | Phase 2 (Coupling) |

| Limiting Reagent | N-Ethylethanolamine | 4-Ethyl-2-(chloromethyl)morpholine |

| Key Reagent | Epichlorohydrin | 1-Boc-Piperazine |

| Catalyst/Additive | H₂SO₄ (Cyclizing agent) | KI (Finkelstein catalyst) |

| Temp/Time | 100°C / 4–6 h | 80°C / 12–16 h |

| Expected Yield | 65–75% | 70–85% |

| Major Impurity | Uncyclized diol | Bis-alkylated piperazine (if Boc not used) |

Process Visualization (Graphviz)

Caption: Operational workflow for the synthesis of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine.

Safety & Handling (HSE)

-

Epichlorohydrin: Highly toxic, potential carcinogen, and skin sensitizer. Use only in a fume hood with double-gloving (Nitrile).

-

Exotherms: The reaction of amines with epichlorohydrin is exothermic. The addition of H₂SO₄ to the organic matrix is violently exothermic. Strict temperature control is mandatory.

-

Waste: Aqueous layers from Phase 1 contain high sulfates and organic residues; dispose of as hazardous aqueous waste.

References

-

BenchChem. (2025).[1][4] An In-depth Technical Guide to 2-(Piperazin-1-ylmethyl)morpholine. Retrieved from

-

Organic Syntheses. (1941).[5] Epichlorohydrin and Epibromohydrin Synthesis Protocols. Org. Syn. Coll. Vol. 1, p. 233.[5] Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Morpholines: General Methods and Recent Literature. Retrieved from

-

National Institutes of Health (NIH). (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines. Retrieved from

Sources

Application Note: Step-by-Step Preparation of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of bifunctional aza-heterocyclic building blocks for library generation, kinase inhibitor scaffolds, and GPCR ligand optimization.

Introduction & Strategic Overview

The compound 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry. The morpholine core is privileged for its ability to modulate physicochemical properties—such as improving aqueous solubility and metabolic stability—while the terminal secondary amine of the piperazine moiety serves as an ideal handle for subsequent amidation, alkylation, or cross-coupling reactions.

Because direct multi-alkylation of unprotected polyamines leads to complex, inseparable mixtures, the synthesis of this molecule requires a highly controlled, step-wise approach. This guide details a self-validating, four-step synthetic protocol starting from commercially available 2-(hydroxymethyl)morpholine.

Mechanistic Rationale & Experimental Design

To ensure high yields and absolute regiocontrol, the synthetic route is designed around four distinct mechanistic pillars:

-

Selective N-Alkylation via Reductive Amination: The morpholine nitrogen is alkylated using acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). Causality: NaBH(OAc)₃ is chosen over sodium cyanoborohydride (NaBH₃CN) because it is significantly less toxic, avoids cyanide contamination in the waste stream, and exhibits exceptional selectivity for reducing the intermediate iminium ion over the unreacted aliphatic aldehyde[1].

-

Hydroxyl Activation (Tosylation): The primary alcohol is a poor leaving group. By reacting it with p-toluenesulfonyl chloride (TsCl) and catalytic 4-dimethylaminopyridine (DMAP), the hydroxyl is converted into a highly reactive tosylate ester. Causality: DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-tosylpyridinium intermediate that accelerates the reaction and prevents the formation of undesired alkyl chloride byproducts[2].

-

Regioselective Substitution: The tosylate is displaced by 1-Boc-piperazine. Causality: The use of a mono-Boc protected piperazine is critical. The electron-withdrawing carbamate group drastically reduces the nucleophilicity of the N1 nitrogen, ensuring that the SN2 displacement occurs exclusively at the N4 secondary amine, entirely preventing the formation of dimeric bis-alkylated impurities[3].

-

Anhydrous Boc Deprotection: The final deprotection utilizes 4M HCl in 1,4-dioxane. Causality: The acidic environment protonates the carbamate oxygen, triggering the fragmentation of a stable tert-butyl cation and subsequent decarboxylation. Using anhydrous HCl in dioxane rather than Trifluoroacetic acid (TFA) allows the final product to spontaneously precipitate out of solution as a highly pure, easily isolable bis-hydrochloride salt[4].

Mandatory Visualization: Synthetic Workflows

Caption: Four-step synthetic workflow for 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine.

Caption: Acid-catalyzed Boc deprotection mechanism yielding the hydrochloride salt.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Ethyl-2-(hydroxymethyl)morpholine

-

Reaction Setup: Dissolve 2-(hydroxymethyl)morpholine (1.0 equiv, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL) under a nitrogen atmosphere.

-

Imine Formation: Add acetaldehyde (1.2 equiv, 12.0 mmol) dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes to allow for complete iminium ion formation.

-

Reduction: Cool the flask back to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15.0 mmol) portion-wise to control the mild exotherm[1].

-

Completion & Workup: Stir the reaction at room temperature for 4 hours. Quench carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a pale yellow oil.

Step 2: Synthesis of (4-Ethylmorpholin-2-yl)methyl 4-methylbenzenesulfonate

-

Reaction Setup: Dissolve the crude 4-ethyl-2-(hydroxymethyl)morpholine (1.0 equiv, ~9.5 mmol) in anhydrous DCM (25 mL).

-

Base & Catalyst Addition: Add triethylamine (Et₃N) (2.0 equiv, 19.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 equiv, 0.95 mmol)[2]. Cool the mixture to 0 °C.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.2 equiv, 11.4 mmol) portion-wise.

-

Completion & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Dilute with DCM (20 mL) and wash sequentially with water (20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate. Purify via short-pad silica gel chromatography (Hexanes/EtOAc) if necessary.

Step 3: Synthesis of tert-Butyl 4-((4-ethylmorpholin-2-yl)methyl)piperazine-1-carboxylate

-

Reaction Setup: Dissolve the tosylate intermediate (1.0 equiv, ~8.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 equiv, 21.25 mmol) followed by 1-Boc-piperazine (1.1 equiv, 9.35 mmol)[3].

-

Alkylation: Heat the stirred suspension to 80 °C under nitrogen for 16 hours. Monitor by TLC or LC-MS until the tosylate is fully consumed.

-

Completion & Workup: Cool the mixture to room temperature and pour into ice-water (50 mL). Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers thoroughly with water (3 × 20 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield the Boc-protected intermediate.

Step 4: Deprotection to 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine

-

Reaction Setup: Dissolve the Boc-protected intermediate (1.0 equiv, ~7.5 mmol) in a minimal amount of anhydrous DCM (5 mL).

-

Deprotection: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (10.0 equiv, 75.0 mmol) at room temperature[4].

-

Precipitation: Stir the reaction vigorously for 2 hours. As the reaction proceeds, the product will begin to precipitate out of the solution as a white solid.

-

Isolation: Add anhydrous diethyl ether (20 mL) to maximize precipitation. Filter the solid through a sintered glass funnel, wash thoroughly with cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine as a bis-hydrochloride salt.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, reaction conditions, and expected yields for the self-validating synthetic protocol.

| Step | Transformation | Key Reagents (Equiv) | Solvent | Temp / Time | Expected Yield |

| 1 | Reductive Amination | Acetaldehyde (1.2), NaBH(OAc)₃ (1.5) | DCE | 0 °C to RT / 4h | 85 - 95% |

| 2 | Tosylation | TsCl (1.2), Et₃N (2.0), DMAP (0.1) | DCM | 0 °C to RT / 12h | 80 - 90% |

| 3 | N-Alkylation | 1-Boc-piperazine (1.1), K₂CO₃ (2.5) | DMF | 80 °C / 16h | 75 - 85% |

| 4 | Boc Deprotection | 4M HCl in Dioxane (10.0) | DCM/Dioxane | RT / 2h | > 95% |

References

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Solubility of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine in DMSO and Methanol

Technical Assessment: Solubility Profiling & Handling of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine

Executive Summary & Compound Profile

4-Ethyl-2-(piperazin-1-ylmethyl)morpholine (CAS: 1354951-63-5) is a heterobifunctional building block featuring a morpholine core substituted with an ethyl group at the N4 position and a piperazine moiety linked via a methylene bridge at the C2 position.[1][2][3]

This structural motif presents a unique solubility challenge: it contains multiple basic nitrogen centers (tertiary morpholine amine, tertiary piperazine N1, and secondary piperazine N4), creating a molecule with pH-dependent solubility and significant hydrogen-bonding potential.[1][2]

This Application Note provides a validated framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , the two primary solvents used in high-throughput screening (HTS) and chemical synthesis.[1][2][3][4]

Physicochemical Snapshot

| Property | Estimated Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₁₁H₂₃N₃O | Moderate molecular weight facilitates dissolution.[1][2][3][4][5] |

| Basicity (pKa) | ~9.8 (Piperazine NH), ~7.5 (Morpholine N) | High basicity implies high solubility in acidic media; free base is lipophilic.[1][2][3][4] |

| H-Bond Donors | 1 (Piperazine NH) | Critical for Methanol interaction.[1][2][3][4] |

| H-Bond Acceptors | 4 (3 Nitrogens, 1 Oxygen) | Excellent compatibility with DMSO (sulfoxide acceptor).[1][2][3][4] |

| LogP (Predicted) | ~0.5 – 1.2 | Amphiphilic; soluble in both organic and aqueous-organic mixtures.[1][2][4] |

Solvation Mechanisms: DMSO vs. Methanol[1][2][3][4]

To optimize solubility, one must understand the molecular interactions at play.[2][4]

-

DMSO (Aprotic, Polar): DMSO acts as a powerful hydrogen bond acceptor.[1][2][3][4] It solvates the 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine cation by interacting with the secondary amine (NH) of the piperazine ring.[1][2][3] Its high dielectric constant (

) stabilizes the dipole moments of the morpholine ether oxygen.[2][3] -

Methanol (Protic, Polar): Methanol acts as both an H-bond donor and acceptor.[1][2][3][4] It forms a structured solvation shell around the piperazine and morpholine nitrogens.[2][3][4]

Protocol A: Kinetic Solubility Determination (Benchtop)

Use this protocol to quickly assess if the compound meets the concentration requirements for your assay (typically 10 mM or 100 mM).[1][2][4]

Materials:

-

Compound: 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine (Solid).[1][2][3]

-